![molecular formula C20H12BrFN2O3S B12621489 Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-
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Overview
Description
Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzaldehyde group, a bromine atom, a phenylsulfonyl group, a pyrrolo[2,3-b]pyridine moiety, and a fluorine atom. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized with the bromine, phenylsulfonyl, and fluorine groups. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions to form various derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolopyridine derivatives, including the compound , as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target in cancer immunotherapy. For instance, a derivative similar to the compound exhibited an IC50 value of 25.0 nM against ENPP1, demonstrating significant potency in activating the STING pathway, which is crucial for immune response against tumors . This suggests that compounds with similar structures may serve as effective anticancer agents.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Research indicates that related pyrrolopyridine structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, which could be leveraged for developing new antibiotics or antimicrobial agents . The presence of the phenylsulfonyl group may enhance these properties by improving solubility and bioactivity.
Structure-Activity Relationship Studies
The synthesis and evaluation of structure-activity relationships (SAR) for benzaldehyde derivatives have been extensively documented. For example, modifications to the pyrrolopyridine core can lead to variations in biological activity, which emphasizes the importance of specific substituents on the pharmacological profile of these compounds .
Neuroprotective Effects
Pyrrolopyridine derivatives are also being investigated for their neuroprotective effects. Compounds with similar frameworks have been associated with therapeutic effects in neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for further research into their application in treating conditions like Alzheimer's disease.
Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions, which are essential in constructing intricate molecular architectures used in pharmaceuticals and agrochemicals .
Material Science
In material science, benzaldehyde derivatives are utilized as building blocks for polymers and other materials due to their ability to undergo polymerization reactions. The unique properties imparted by the pyrrolopyridine structure can lead to materials with enhanced thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as thiazolo[4,5-b]pyridines and imidazoles . These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological activities. Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Benzaldehyde derivatives, particularly those containing heterocyclic structures such as pyrrolopyridines, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro- is of particular interest for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzaldehyde moiety, a pyrrolopyridine core, and a sulfonyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological effects. This section summarizes the biological activities associated with the compound based on available literature.
Anticancer Activity
Studies have shown that pyrrolopyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 25.0 nM against Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is implicated in cancer progression and immune regulation . The activation of the STING pathway by these compounds suggests their potential as immunomodulators in cancer therapy.
Anti-inflammatory Properties
Pyrrolopyridine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A study highlighted that certain fused pyrroles showed promising activity against inflammatory mediators, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
The compound's structural components may contribute to antibacterial and antifungal activities. Research has indicated that similar pyridine derivatives possess moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of benzaldehyde derivatives. Key findings include:
- Substituent Effects : The presence of bromine and sulfonyl groups enhances the interaction with biological targets.
- Heterocyclic Influence : The pyrrolopyridine core is essential for anticancer and anti-inflammatory activities, as evidenced by docking studies that reveal favorable binding interactions with target proteins .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Pyrrolopyridine Derivatives : A series of synthesized pyrrolopyridines were tested for anticancer activity in vitro and demonstrated significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer) cells .
- Enzyme Inhibition Studies : Compounds were screened for their ability to inhibit acetylcholinesterase and urease. These studies revealed that certain derivatives exhibited strong inhibitory activity, suggesting potential applications in neurodegenerative diseases and urea cycle disorders .
Data Tables
Properties
Molecular Formula |
C20H12BrFN2O3S |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C20H12BrFN2O3S/c21-17-8-9-23-20-16(17)11-19(13-6-7-18(22)14(10-13)12-25)24(20)28(26,27)15-4-2-1-3-5-15/h1-12H |
InChI Key |
CFWMRTWDYUKCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC(=C(C=C4)F)C=O |
Origin of Product |
United States |
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